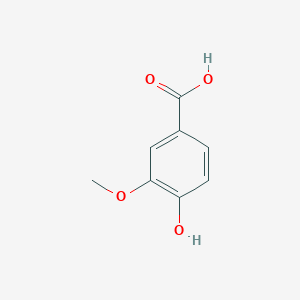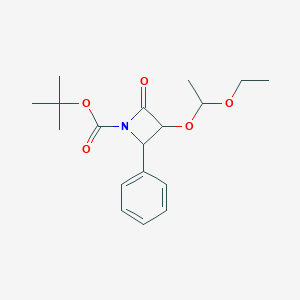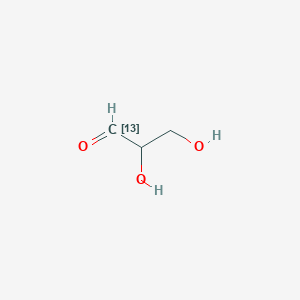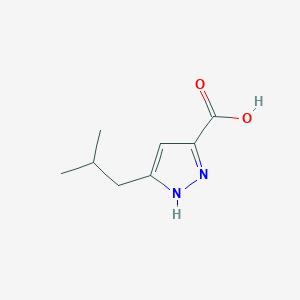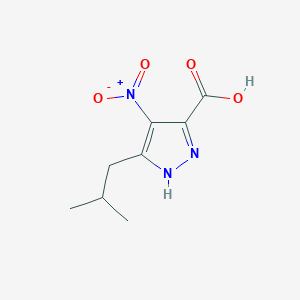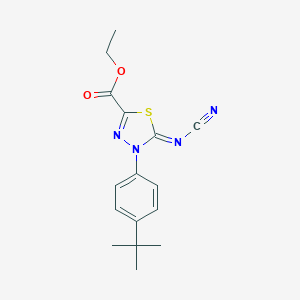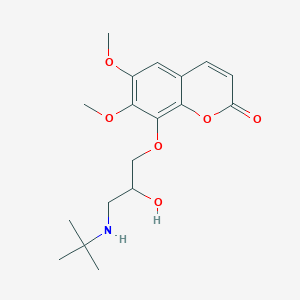
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one, also known as BAPTA-AM, is a synthetic compound that is widely used in scientific research. BAPTA-AM is a calcium chelator that can bind to calcium ions in cells, leading to the inhibition of calcium-dependent processes.
Mecanismo De Acción
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one binds to calcium ions in cells, leading to the inhibition of calcium-dependent processes. Calcium ions are important signaling molecules that regulate a wide range of cellular processes, including muscle contraction, neurotransmitter release, and gene expression. By binding to calcium ions, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one can inhibit these processes and provide insights into the role of calcium signaling in various cellular processes.
Efectos Bioquímicos Y Fisiológicos
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has also been shown to inhibit the release of neurotransmitters in the brain, leading to a decrease in neuronal excitability. Additionally, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has been shown to inhibit cardiac hypertrophy and improve cardiac function in animal models of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is its ability to selectively chelate calcium ions without affecting other metal ions. This allows researchers to study the role of calcium signaling in various cellular processes without interfering with other cellular processes. However, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has some limitations in lab experiments. It is a cell-permeable compound, which means that it can enter cells and chelate intracellular calcium ions. This can lead to non-specific effects and make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one. One area of research is the development of new calcium chelators that can selectively chelate calcium ions in specific subcellular compartments. Another area of research is the development of new methods for delivering 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one to specific cells or tissues. Additionally, there is a need for more studies on the long-term effects of 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one on cellular processes and animal models of disease.
Conclusion
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is a synthetic compound that is widely used in scientific research as a calcium chelator. It has a wide range of applications in studying the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, apoptosis, and autophagy. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one has several advantages and limitations in lab experiments, and there are several future directions for research on this compound.
Métodos De Síntesis
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is synthesized from a commercially available compound, 1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid (BAPTA). BAPTA is reacted with tert-butylamino-2-hydroxypropyl methacrylate to form BAPTA-methacrylate. The methacrylate group is then converted to an amide by reacting it with 8-amino-3,6-dioxaoctanoic acid. The resulting compound is then reacted with 6,7-dimethoxy-2-benzopyrone to form 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one.
Aplicaciones Científicas De Investigación
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is widely used in scientific research as a calcium chelator. It is commonly used to study the role of calcium signaling in various cellular processes, including cell proliferation, differentiation, apoptosis, and autophagy. 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is also used to study the role of calcium signaling in neuronal excitability and synaptic plasticity. Additionally, 6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one is used to investigate the role of calcium signaling in cardiac function and disease.
Propiedades
Número CAS |
158142-98-4 |
|---|---|
Nombre del producto |
6,7-Dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one |
Fórmula molecular |
C18H25NO6 |
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
8-[3-(tert-butylamino)-2-hydroxypropoxy]-6,7-dimethoxychromen-2-one |
InChI |
InChI=1S/C18H25NO6/c1-18(2,3)19-9-12(20)10-24-17-15-11(6-7-14(21)25-15)8-13(22-4)16(17)23-5/h6-8,12,19-20H,9-10H2,1-5H3 |
Clave InChI |
HGKRELFXCLFPPX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
SMILES canónico |
CC(C)(C)NCC(COC1=C2C(=CC(=C1OC)OC)C=CC(=O)O2)O |
Sinónimos |
6,7-dimethoxy-8-(3-tert-butylamino-2-hydroxypropoxy)-2H-1-benzopyran-2-one DTHPB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(NE)-N-[1-(4-fluorophenyl)ethylidene]hydroxylamine](/img/structure/B118888.png)
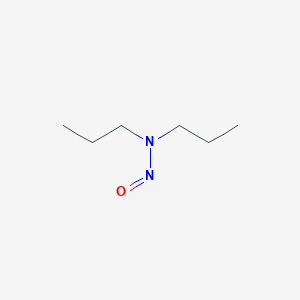


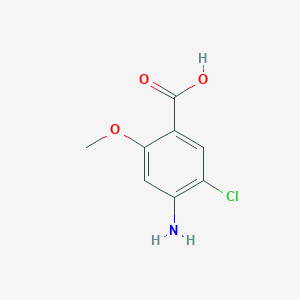
![Bicyclo[3.1.1]heptane-2-carbonyl chloride, 6,6-dimethyl-, [1S-(1alpha,2beta,5alpha)]-(9CI)](/img/structure/B118910.png)
